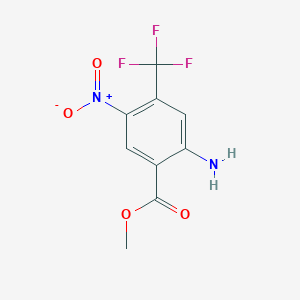

Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate

Overview

Description

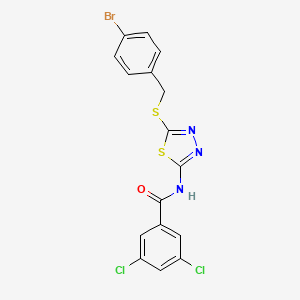

“Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 875155-19-4 . It has a molecular weight of 264.16 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

The synthesis of “this compound” involves the use of 40% sulfuric acid methanol solution . The reaction is carried out at reflux for 24 hours . The product is then washed with dichloromethane and saturated sodium bicarbonate, and the organic phase is evaporated to yield the product .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N2O4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)13)9(10,11)12/h2-3H,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a boiling point of 272°C and a density of 1.442 . It is slightly soluble in acetonitrile, chloroform, and DMSO . It appears as an oil and is colorless to light yellow . It should be stored at 2-8°C and protected from light .Scientific Research Applications

Photopolymerization Enhancers

- A study introduces a compound with nitroxide-mediated photopolymerization capabilities, indicating potential use in developing new materials with specific light-induced properties. This process is crucial for creating polymers with unique structural and functional attributes, suitable for advanced material science applications (Guillaneuf et al., 2010).

Molecular Electronics

- Research into molecular electronics has utilized molecules with nitroamine redox centers, demonstrating significant on-off ratios and negative differential resistance. Such findings are pivotal for the development of molecular-scale electronic devices, which could revolutionize electronic circuitry and data storage technologies (Chen et al., 1999).

Organic Synthesis and Catalysis

- A novel Friedel–Crafts acylation method using methyl benzoate under superacidic conditions showcases the synthetic versatility of benzoate derivatives. This method's ability to yield benzophenone derivatives efficiently is vital for creating complex organic molecules, which have applications in pharmaceuticals, agrochemicals, and material science (Hwang et al., 2000).

Photophysics and Photochemistry

- A study on the encapsulation effects of cyclodextrin nanocages on the photophysical behaviors of an anesthetic analogue demonstrates the impact of microenvironment changes on molecular properties. This research is crucial for understanding how molecular confinement can influence drug delivery systems, photochemical reactions, and the development of photodynamic therapies (Tormo et al., 2005).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)13)9(10,11)12/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFUHFOLSYLYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)

![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)

![(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2821309.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)